molecular formula C21H28O3 B12371439 Wulfenioidin F

Wulfenioidin F

Cat. No.: B12371439
M. Wt: 328.4 g/mol
InChI Key: DKIPMDSQJOTGML-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Wulfenioidin F involves a multi-step process. The synthesis begins with the preparation of two key fragments: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol and 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione . These fragments undergo a convergent coupling to form an eight-carbon ring. An intermolecular Diels-Alder reaction then combines the benzyne and pyrone together, forming the final product .

Industrial Production Methods

Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through extraction from Orthosiphon wulfenioides .

Chemical Reactions Analysis

Types of Reactions

Wulfenioidin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Wulfenioidin F has several scientific research applications:

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(14R)-14-methoxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-8-ol

InChI

InChI=1S/C21H28O3/c1-12(2)15-11-14-8-7-13(3)17-16(23-6)9-10-21(4,5)24-20(18(14)17)19(15)22/h7-8,11-12,16,22H,9-10H2,1-6H3/t16-/m1/s1

InChI Key

DKIPMDSQJOTGML-MRXNPFEDSA-N

Isomeric SMILES

CC1=C2[C@@H](CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC

Canonical SMILES

CC1=C2C(CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC

Origin of Product

United States

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